molecular formula C8H9N5 B1528657 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1339145-54-8

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1528657
CAS No.: 1339145-54-8
M. Wt: 175.19 g/mol
InChI Key: OMUHZHJWRVNGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound of interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Compounds featuring the pyrazole-pyrimidine scaffold are recognized for their high biological activity and are frequently investigated in drug discovery programs (PMID: 37049763) . Research into closely related analogues has identified this structural class as a promising pharmacophore for inhibiting cyclin-dependent kinase 2 (CDK2), a target for developing new anticancer treatments (PMID: 37049763) . More broadly, non-annelated systems combining pyrimidine and pyrazole rings are known to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral effects (A. Aksyonov et al., Journal of Molecular Structure, 2024) . Some pyrazolylpyrimidine derivatives have also been studied for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) (A. Aksyonov et al., Journal of Molecular Structure, 2024) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block for synthesizing and optimizing new chemical entities for various scientific investigations.

Properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHZHJWRVNGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Halogenation of 4-Nitropyrazole

  • The halogenation occurs efficiently at the 3-position of 4-nitropyrazole when treated with high concentrations of HCl (31% to 38%, optimally ~37%) in an alcoholic solvent such as ethanol or isopropanol.
  • The reaction mixture typically contains 1% to 40% HCl by volume, with solvent ratios ranging from 1:99 to 3:4 (alcohol:HCl), preferably about 1:9.
  • Hydrogenation is performed under hydrogen gas pressure ranging from atmospheric pressure (~100 kPa) up to 30,000 kPa, with common industrial conditions between 100 kPa and 6,000 kPa.
  • Catalysts used include palladium on alumina (Pd/Al2O3) or platinum/palladium on carbon (Pt/C or Pd/C), with metal loadings from 1% to 10% by weight, preferably around 5%.
  • Catalyst loading relative to 4-nitropyrazole ranges from 0.003 mol% to 3 mol%.
  • Reaction temperatures are maintained between 20°C and 60°C, optimally 30°C to 40°C.
  • The process yields 3-chloro-1H-pyrazol-4-amine hydrochloride with selectivity greater than 95% when using Pt/C or Pd/C catalysts, which also facilitate easier catalyst filtration compared to Pd/Al2O3.

Free-Basing to Obtain Pyrazol-4-amine

  • The hydrochloride salt is converted to the free amine by treatment with bases such as sodium bicarbonate or triethylamine.
Parameter Conditions/Details
HCl concentration 31%-38% (optimal ~37%)
Alcoholic solvent ratio 1:99 to 3:4 (v/v), preferably 1:9
Hydrogen pressure 100 kPa to 30,000 kPa (commonly 100-6,000 kPa)
Catalyst Pd/Al2O3 (5%), Pt/C or Pd/C (1-10%, preferably 5%)
Catalyst loading 0.003 mol% to 3 mol% relative to substrate
Temperature 20°C to 60°C (optimal 30°C to 40°C)
Selectivity >95% with Pt/C or Pd/C
Yield Approximately 68% (Pd/Al2O3), higher with Pt/C or Pd/C

Functionalization of Pyrimidine Ring and Coupling

The pyrimidin-2-ylmethyl moiety is introduced through coupling reactions involving pyrimidine derivatives and pyrazolyl intermediates:

  • Suzuki coupling reactions are commonly employed, where pyrazolylboronic acid esters react with halogenated pyrimidines in the presence of palladium catalysts and bases.
  • Buchwald–Hartwig amination is another key method used to form carbon-nitrogen bonds between chloropyrimidines and aminopyrazoles.
  • Typical conditions involve palladium catalysts such as PdCl2(dppf)·DCM, bases like potassium carbonate, and solvents such as 1,4-dioxane, ethanol, and water mixtures.
  • Reaction yields for intermediates range from moderate to good (42% to 69%), depending on substituents and reaction conditions.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Catalysts Yield (%) Notes
Halogenation & reduction Reductive halogenation 4-nitropyrazole, HCl (37%), H2, Pd/C or Pt/C ~68 High selectivity, catalyst choice critical
Free-basing Neutralization NaHCO3 or triethylamine Quantitative Converts salt to free amine
Suzuki coupling Cross-coupling Pyrazolylboronic acid ester, 2,4-dichloropyrimidine, Pd catalyst, K2CO3 59-69 Forms pyrimidinyl-pyrazole linkage
Buchwald–Hartwig amination C-N bond formation Chloropyrimidine, aminopyrazole, Pd catalyst 26-69 Forms final amine linkage

Research Findings and Optimization Notes

  • The choice of catalyst significantly impacts yield and selectivity in the reductive halogenation step. Pt/C and Pd/C provide superior selectivity and easier catalyst removal compared to Pd/Al2O3.
  • Higher HCl concentrations favor selective chlorination at the 3-position of 4-nitropyrazole.
  • Alcoholic solvents aid in solubilizing reactants and moderating reaction conditions.
  • The coupling steps require careful control of catalyst loading, temperature, and solvent composition to optimize yields.
  • Purification typically involves chromatographic techniques or crystallization to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution with an alkyl halide may produce an N-alkylated pyrazole.

Scientific Research Applications

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Pyrazole-Pyrimidine Hybrids with Varied Substituents

Compounds combining pyrazole and pyrimidine rings are prevalent in kinase inhibitor development. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine Pyrimidin-2-ylmethyl (N1), amine (C4) C₈H₈N₆ 188.19 Synthetic intermediate, diverse uses
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Chloro (C5), dimethylpyrazole (C4), methylpyrazole (N2) C₁₄H₁₄ClN₉ 343.77 CDK2 inhibitor (IC₅₀ = 12 nM)
(R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine Methoxymethylpyrrolidine (C6), pyrazole (C2) C₁₈H₂₄N₈O 352.43 Adenosine receptor antagonist

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., methoxymethylpyrrolidine in ) improve target selectivity but may reduce solubility.
  • Biological Activity : Chlorine and methyl groups enhance kinase inhibition (e.g., CDK2 in ), while pyrimidine-amine interactions are critical for receptor binding .

Substitutions on the Pyrazole Ring

Modifications at the N1 position significantly alter pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight Application/Notes Reference
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine 1-Methylpiperidine (N1) C₉H₁₆N₄ 180.25 CNS-targeting potential
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-1H-pyrazol-4-amine Ethylpyrazole (N1) C₈H₁₂N₆ 192.22 Intermediate for agrochemicals
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine 4-(Trifluoromethyl)phenyl (N1) C₁₀H₈F₃N₃ 227.19 Anticancer agent (Ceapin-A8 precursor)

Key Observations :

  • Lipophilicity : Trifluoromethyl groups () increase membrane permeability but may reduce aqueous solubility.
  • Synthetic Utility : Ethyl and methyl groups () simplify synthesis, favoring scalability.

Aromatic and Halogenated Derivatives

Aromatic substituents influence target engagement and metabolic stability:

Compound Name Substituents Molecular Formula Molecular Weight Activity/Application Reference
1-(3-Chlorophenyl)-1H-pyrazol-4-amine 3-Chlorophenyl (N1) C₉H₈ClN₃ 193.64 Antimicrobial studies
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Chloro (C4), methylpyrazole (N1) C₈H₈ClN₅ 209.63 Key intermediate in kinase inhibitors

Key Observations :

  • Halogen Effects : Chlorine atoms () enhance binding via halogen bonds but may increase toxicity.
  • Structural Rigidity : Aromatic rings (e.g., phenyl in ) improve π-π stacking in enzyme active sites.

Heterocyclic and Piperidine Derivatives

Complex heterocycles are explored for niche applications:

Compound Name Substituents Molecular Formula Molecular Weight Application Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl (N1), cyclopropyl (C4) C₁₂H₁₅N₅ 241.28 Antiviral candidate
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridinylmethyl (N1) C₉H₉ClN₄ 208.65 Neuroinflammatory research

Key Observations :

  • Target Specificity : Pyridine and chloropyridine groups () enhance CNS penetration and anti-inflammatory activity.
  • Synthetic Challenges : Multi-step synthesis for cyclopropyl derivatives () limits large-scale production.

Biological Activity

1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, along with its derivatives, has been studied for various therapeutic applications, particularly in oncology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound incorporates both a pyrazole and a pyrimidine ring, contributing to its unique chemical properties. The presence of these rings allows for interactions with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, compounds related to this structure have shown inhibitory effects on cancer cell proliferation:

  • Inhibition Studies : A study reported that derivatives of aminopyrazoles demonstrated good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth percentages of 54.25% and 38.44%, respectively . Importantly, these compounds were non-toxic to normal fibroblasts, indicating a selective anticancer activity.
CompoundCell LineGrowth Inhibition (%)
This compoundHepG254.25
This compoundHeLa38.44
Control (Normal Fibroblasts)GM-611480.06

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, derivatives have shown potent CDK2 inhibitory activity, with one compound exhibiting a KiK_i value of 0.005 µM, indicating high potency . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

In addition to anticancer properties, this compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), which are crucial for regulating cellular signaling pathways. The structural modifications in related compounds have shown improvements in potency and selectivity against PDE10A, which is relevant for treating conditions like schizophrenia .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives:

  • CDK2 Inhibition : A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed that exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM). These studies demonstrated that specific structural modifications could enhance potency significantly .
  • Antiproliferative Studies : The introduction of different alkyl and aryl moieties at specific positions on the pyrazole ring has been shown to affect biological activity dramatically. For example, modifications that maintained the integrity of the pyrazole ring while introducing bulky groups led to a loss of antiproliferative activity against tested cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural changes influence biological activity:

ModificationImpact on Activity
Methyl group at C5 positionEnhanced reactivity and selectivity
Substitution at N1 positionLoss of antiproliferative activity when bulky groups are introduced
Orientation of substituentsCritical for maintaining potency against CDK2

Q & A

Q. Critical Parameters Table :

ParameterOptimal RangeImpact
Temperature80–100°CHigher yields but risk of side reactions
SolventDMF/EthanolPolarity stabilizes intermediates
CatalystPd(PPh₃)₄Accelerates cross-coupling
Reaction Time12–24 hExtended time improves completion

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole C4-amine at δ 6.8–7.2 ppm) and carbon backbone. NOESY confirms spatial proximity of pyrimidine and pyrazole groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., N–C bonds ≈ 1.34 Å) and dihedral angles between rings. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
  • Mass Spectrometry : HRMS (ESI⁺) confirms molecular weight (e.g., [M+H]⁺ at m/z 216.0984 for C₈H₉N₅) .

Advanced: How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes (e.g., kinase targets). Pyrimidine’s π-π stacking and pyrazole’s H-bonding with active sites are modeled .
  • DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine reactivity profiles .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Asp32 in kinases) for mutagenesis validation .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole-pyrimidine derivatives?

Methodological Answer:

  • Dose-Response Analysis : EC₅₀/IC₅₀ curves differentiate true activity from assay artifacts. For example, conflicting cytotoxicity data may arise from varying cell lines (HEK293 vs. HeLa) .
  • Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., N-dealkylation) to clarify if observed activity stems from the parent compound or derivatives .
  • Target Profiling : Kinase inhibition panels (Eurofins) identify off-target effects. For instance, pyrimidine’s affinity for EGFR vs. VEGFR explains divergent anti-cancer results .

Advanced: How to design structure-activity relationship (SAR) studies to optimize pharmacological profiles?

Methodological Answer:

  • Substituent Variation : Systematic modification of pyrimidine (e.g., 4-CH₃ vs. 4-OCH₃) and pyrazole (e.g., N-alkyl vs. N-aryl) groups. Parallel synthesis generates 20–50 analogs for testing .
  • Key SAR Findings Table :
ModificationActivity TrendExample
Pyrimidine 2-CH₂- → 2-O-↓ Solubility, ↑ LogPReduced CNS penetration
Pyrazole N-H → N-Me↑ Metabolic Stabilityt₁/₂ increased from 2.1 → 5.3 h
C4-amine → C4-OH↓ Kinase inhibitionIC₅₀ from 12 nM → 480 nM
  • In Vivo Validation : PK/PD studies in rodent models (e.g., AUC₀–24 = 450 µg·h/mL) guide lead optimization .

Advanced: What crystallographic challenges arise in resolving the compound’s polymorphic forms, and how are they addressed?

Methodological Answer:

  • Polymorph Identification : SC-XRD (Single-Crystal X-ray Diffraction) with SHELXT distinguishes forms via unit cell parameters (e.g., Form I: monoclinic P2₁/c vs. Form II: orthorhombic Pbca) .
  • Twinned Data Refinement : TwinLaw matrices in SHELXL resolve overlapping reflections. High redundancy (>4) improves data quality .
  • Thermal Analysis : DSC (ΔHfusion = 98 J/g) correlates stability with packing density. Form II dominates above 150°C due to kinetic trapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.